Baloxavir - 1985605-59-1

Baloxavir

Catalog Number: EVT-253624
CAS Number: 1985605-59-1
Molecular Formula: C24H19F2N3O4S
Molecular Weight: 483.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Baloxavir marboxil, commonly referred to as Baloxavir, is a groundbreaking antiviral drug specifically designed to combat influenza A and B virus infections. [] Functioning as a prodrug, it is rapidly metabolized in the body into its active form, baloxavir acid. [, ] Baloxavir represents a novel class of antiviral drugs, acting as a selective inhibitor of the cap-dependent endonuclease enzyme essential for viral replication. [, , , ] This unique mechanism of action sets it apart from traditional neuraminidase inhibitors, offering a fresh approach to influenza treatment and prophylaxis. [, , ]

Baloxavir Acid

Compound Description: Baloxavir acid is the active metabolite of the prodrug baloxavir marboxil. It functions as a potent inhibitor of the influenza virus's cap-dependent endonuclease, an enzyme crucial for viral mRNA transcription. Baloxavir acid exhibits a long half-life, allowing for single-dose administration. []

Relevance: Baloxavir acid is the active form of baloxavir and directly exerts the antiviral effects. []

Oseltamivir

Compound Description: Oseltamivir, commercially known as Tamiflu, is an antiviral drug prescribed for the treatment and prevention of influenza A and B virus infections. It acts as a neuraminidase inhibitor, hindering the release of newly formed viral particles from infected cells. [, , , , , , , , , , , , , , , , , , , , , ]

Relevance: Oseltamivir is a widely used influenza antiviral, and numerous studies have compared its efficacy and safety profile to baloxavir. These comparisons frequently highlight baloxavir's single-dose advantage and potentially superior viral load reduction. [, , , , , , , , , , , , , , , , , , , , , ]

Zanamivir

Compound Description: Zanamivir, marketed as Relenza, is an inhaled antiviral medication used to treat and prevent influenza A and B virus infections. It belongs to the neuraminidase inhibitor class of drugs, preventing the release of viral particles from infected cells. [, , , , , , ]

Relevance: Zanamivir, similar to oseltamivir, serves as a comparative agent in studies evaluating the efficacy and safety of baloxavir. Comparisons often focus on the different routes of administration and baloxavir's single-dose regimen. [, , , , , , ]

Laninamivir

Compound Description: Laninamivir is a long-acting neuraminidase inhibitor used for treating influenza A and B virus infections. Administered as a single inhalation dose, it offers a convenient treatment option. [, , , , , ]

Relevance: Laninamivir is another neuraminidase inhibitor compared with baloxavir in clinical trials and real-world studies. The comparison highlights the differences in dosing regimens and potential advantages of baloxavir regarding symptom alleviation and viral load reduction. [, , , , , ]

Peramivir

Compound Description: Peramivir is an intravenous neuraminidase inhibitor indicated for treating acute uncomplicated influenza A and B virus infections. It provides a parenteral treatment option, particularly valuable for patients unable to tolerate oral medications. [, , , , , ]

Relevance: Peramivir, as another neuraminidase inhibitor, is included in comparative analyses with baloxavir to assess their relative efficacy and safety. Baloxavir's oral route and single-dose regimen are frequently contrasted with peramivir's intravenous administration. [, , , , , ]

Favipiravir

Compound Description: Favipiravir, sold under the brand name Avigan, is an antiviral medication effective against several RNA viruses, including influenza. It inhibits viral RNA polymerase, disrupting viral replication. []

Relevance: Favipiravir emerges as a potential treatment option for influenza infections resistant to both baloxavir and neuraminidase inhibitors. Studies suggest its effectiveness in managing such cases, highlighting its importance in addressing antiviral resistance. []

Ribavirin

Compound Description: Ribavirin is a broad-spectrum antiviral medication effective against various RNA and DNA viruses. It interferes with viral RNA synthesis, impeding viral replication. []

Relevance: Research indicates a potential synergistic antiviral effect when combining ribavirin with baloxavir acid against orthobunyaviruses, suggesting a possible therapeutic approach for these infections. []

Overview

Baloxavir marboxil is an antiviral medication primarily used for the treatment of influenza. It functions as a cap-dependent endonuclease inhibitor, targeting the viral polymerase complex and preventing the replication of the influenza virus. This compound represents a significant advancement in antiviral therapy, particularly due to its efficacy against various strains of influenza, including those resistant to other antiviral agents. Baloxavir marboxil was first approved for use in Japan in 2018 and subsequently in other countries, including the United States.

Source and Classification

Baloxavir marboxil is derived from a novel chemical class known as triazine derivatives. Its structure allows it to effectively inhibit the influenza virus's ability to replicate within host cells. The compound is classified under antiviral agents, specifically as an endonuclease inhibitor, distinguishing it from other antiviral medications that target different stages of viral replication.

Synthesis Analysis

Methods and Technical Details

The synthesis of baloxavir marboxil involves several key steps, primarily focusing on the creation of its chiral triazinanone core. Traditional methods have included optical resolution techniques, which can result in significant material loss—up to 50% during synthesis. Recent advancements have introduced more efficient methods, such as stereoselective synthesis using readily available amino acids like L-serine. This approach utilizes diastereoselective cyclization followed by photoredox decarboxylation to yield the desired chiral compound with improved yields and reduced waste .

Additionally, microwave-assisted synthesis has been explored to enhance reaction speed and efficiency, providing a greener alternative for producing baloxavir intermediates . These innovations not only streamline the synthesis process but also contribute to sustainability in pharmaceutical manufacturing.

Molecular Structure Analysis

Structure and Data

The molecular structure of baloxavir marboxil is characterized by its unique tricyclic triazinanone framework, which includes multiple chiral centers. The compound's molecular formula is C_19H_18F_2N_3O_4S, and it has a molecular weight of approximately 392.43 g/mol. The structural configuration plays a crucial role in its interaction with viral components, facilitating its function as an endonuclease inhibitor.

The three-dimensional conformation of baloxavir marboxil allows it to effectively fit into the active site of the viral polymerase complex, disrupting normal function and inhibiting viral replication.

Chemical Reactions Analysis

Reactions and Technical Details

Baloxavir marboxil undergoes specific chemical reactions that are critical for its activity as an antiviral agent. The primary reaction involves binding to the cap-dependent endonuclease of the influenza virus's polymerase complex. This interaction prevents the cleavage of host mRNA caps, which is essential for viral mRNA synthesis.

In laboratory settings, various assays have been conducted to evaluate the inhibitory activity of baloxavir marboxil against different strains of influenza virus. These studies demonstrate that baloxavir effectively inhibits viral replication at low concentrations, showcasing its potency compared to traditional antiviral medications .

Mechanism of Action

Process and Data

The mechanism of action for baloxavir marboxil involves several steps:

  1. Binding: Baloxavir marboxil binds to the cap-dependent endonuclease domain of the influenza virus polymerase.
  2. Inhibition: This binding prevents the enzyme from cleaving host cell mRNA caps necessary for viral replication.
  3. Disruption: As a result, viral mRNA synthesis is disrupted, leading to reduced viral protein production and ultimately inhibiting viral replication.

Studies indicate that baloxavir marboxil exhibits a high degree of specificity towards influenza viruses, with minimal impact on host cellular processes . Its unique mechanism allows it to remain effective even against strains resistant to other antiviral therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Baloxavir marboxil exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in dimethyl sulfoxide and slightly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light; should be stored in a cool, dark place.
  • Melting Point: Approximately 145-150 °C.

These properties influence its formulation and delivery as an oral medication, ensuring optimal bioavailability and therapeutic effectiveness .

Applications

Scientific Uses

Baloxavir marboxil's primary application is in treating influenza infections, particularly in patients who are at high risk for complications or who exhibit resistance to other antiviral drugs. Its rapid action allows for effective treatment within 48 hours of symptom onset.

Research continues into potential applications beyond influenza, including its efficacy against other RNA viruses due to its unique mechanism of action targeting polymerase complexes. Ongoing studies aim to explore its use in combination therapies or as part of broader antiviral regimens .

Molecular Mechanisms of Antiviral Action

Cap-Dependent Endonuclease Inhibition in Viral RNA Processing

Baloxavir marboxil (BXM) is a prodrug metabolized to its active form, baloxavir acid (BXA), which selectively inhibits the cap-dependent endonuclease (CEN) activity of the influenza polymerase acidic (PA) protein. This enzyme is essential for the "cap-snatching" process during viral transcription, where the influenza virus polymerase complex cleaves 5′-methylguanosine caps from host pre-mRNAs to prime viral mRNA synthesis. BXA achieves inhibition by chelating divalent metal ions (Mg²⁺ or Mn²⁺) within the PA endonuclease active site, preventing RNA cleavage and halting viral gene expression [1] [8].

Biochemical studies demonstrate BXA acts as a tight-binding inhibitor with a dissociation constant (Kiapp) of ~12 nM against influenza A and B polymerases. Enzyme kinetics reveal that inhibition requires preformation of the PA–Mg²⁺–BXA ternary complex. Disruption occurs if RNA substrates bind first, confirming competitive inhibition with nucleic acids. This mechanism results in rapid reduction of viral RNA synthesis within 24 hours of treatment [1] [4]. Resistance profiling identifies PA/I38T as the primary resistance mutation, increasing BXA's Kiapp by 18-fold (from 12 nM to ~216 nM). Secondary mutations (e.g., E23G/K) further reduce susceptibility when co-occurring with I38T, amplifying resistance 138–446-fold [2] [5].

Table 1: Baloxavir Acid (BXA) Inhibitory Activity Against Influenza Polymerases

Virus Subtype/StrainBXA EC₅₀ (nM)Fold Change vs. Wild-TypeKey Resistance Mutations
Influenza A(H1N1)pdm09 (WT)0.22 ± 0.06
Influenza A(H1N1)pdm09 (I38T)18.30 ± 2.8083I38T
Influenza A(H1N1)pdm09 (E23K)2.80 ± 0.7113E23K
Influenza A(H1N1)pdm09 (I38T+E23K)>30>136I38T+E23K
Influenza B (WT)0.45 ± 0.12
Influenza B (I38T)58.20 ± 9.40129I38T

Data derived from enzymatic and plaque reduction assays [2] [5] [10].

Structural Dynamics of Polymerase Acidic (PA) Protein Binding

The structural basis of BXA binding involves coordination with two divalent metal ions in the PA endonuclease domain (residues H41, E80, D108, E119). Crystallographic studies show BXA's dioxopyrrolidine group occupies the metal ion pocket, while its halogenated phenyl ring stabilizes hydrophobic interactions with residues I38, F34, and F24. This binding induces conformational rigidity, preventing RNA substrate entry [1] [8].

Mutations at PA residue 23 (E23G/K) or 38 (I38T/M/F) disrupt this binding. E23G/K substitutions alter Tyr24 positioning, weakening hydrogen bonding with BXA and reducing inhibitor affinity. Combined I38T+E23K mutations induce allosteric changes that decrease BXA’s binding energy by >90%, explaining clinical resistance. Notably, I38T alone reduces polymerase activity by 40% in influenza A(H1N1)pdm09, while E23K has minimal fitness cost, facilitating community transmission [2] [5].

Thermodynamic analyses confirm weakened PA–BXA interactions in mutants. Wild-type PA forms a complex with BXA with ΔG = −9.8 kcal/mol, whereas I38T and E23K increase ΔG to −7.2 and −8.1 kcal/mol, respectively. Dual mutants (I38T+E23K) further destabilize binding (ΔG = −6.3 kcal/mol) [2].

Table 2: Impact of PA Mutations on Baloxavir Binding and Viral Fitness

MutationBinding Energy Change (ΔΔG, kcal/mol)Fold Resistance IncreasePolymerase Activity (% vs. WT)Transmission in Ferrets
Wild-Type100%Yes
I38T+2.683–178×60–87%Yes
E23K+1.713×95–98%Yes
I38T + E23K+3.5138–446×35–62%Partial
E199D (H1N1)+2.192%Not tested

Data from enzyme kinetics, minireplicon assays, and ferret transmission models [2] [5] [10].

Comparative Mechanistic Analysis with Neuraminidase Inhibitors

Baloxavir and neuraminidase inhibitors (NAIs: oseltamivir, zanamivir) target distinct viral lifecycle stages. NAIs block neuraminidase-mediated virion release from infected cells by inhibiting sialic acid cleavage, whereas BXA disrupts transcription initiation via PA endonuclease inhibition. This mechanistic divergence translates to differential clinical effects:

  • Kinetics of Antiviral Response: BXA reduces viral titers >2-log₁₀ within 24 hours post-dose in mice, surpassing oseltamivir’s 0.5-log₁₀ reduction. In humans, BXA shortens fever duration by 12–20 hours compared to NAIs [3] [4] [6].
  • Resistance Pathways: NAI resistance primarily involves neuraminidase mutations (e.g., H275Y in N1, R292K in N2), which do not confer cross-resistance to BXA. Conversely, PA/I38T mutants remain susceptible to NAIs [5] [7].
  • Therapeutic Window: BXM retains efficacy when initiated 72–96 hours post-infection in mice, reducing lung viral loads by >2-log₁₀ despite delayed treatment. NAIs show diminished efficacy beyond 48 hours [4].

A multicenter observational study (n=295) demonstrated fever alleviation within 2 days in 68% of BXM-treated influenza A patients versus 42% in NAI recipients (p=0.002). Multivariate analysis confirmed BXM’s superior early symptom control (OR: 2.1; 95% CI: 1.4–3.2) [3] [6].

Table 3: Mechanistic and Clinical Comparison of Baloxavir vs. Neuraminidase Inhibitors

ParameterBaloxavirNeuraminidase Inhibitors (e.g., Oseltamivir)
Target ProteinPolymerase acidic (PA) endonucleaseNeuraminidase (NA)
Stage InhibitedViral transcription initiationVirion release from host cells
Primary Resistance MutationsPA/I38X, PA/E23XNA/H275Y (N1), NA/R292K (N2)
Time to Symptom Alleviation24–48 hours48–72 hours
Viral Titer Reduction (24h)>2-log₁₀0.5–1-log₁₀
Efficacy WindowUp to 96 hours post-infection≤48 hours post-infection

Clinical and virological data from human and animal studies [3] [4] [6].

Properties

CAS Number

1985605-59-1

Product Name

Baloxavir

IUPAC Name

(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

Molecular Formula

C24H19F2N3O4S

Molecular Weight

483.5 g/mol

InChI

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1

InChI Key

FIDLLEYNNRGVFR-CTNGQTDRSA-N

SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O

Synonyms

Baloxavir;Baloxavir

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O

Isomeric SMILES

C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.